molecular formula C15H12O4 B8734361 3-((BENZYLOXY)CARBONYL)BENZOIC ACID

3-((BENZYLOXY)CARBONYL)BENZOIC ACID

Cat. No.: B8734361
M. Wt: 256.25 g/mol
InChI Key: AJGDGCHSUWBVKE-UHFFFAOYSA-N
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Description

3-((BENZYLOXY)CARBONYL)BENZOIC ACID is an organic compound derived from isophthalic acid and benzyl alcohol. It belongs to the class of aromatic esters and is known for its applications in various industrial and scientific fields. The compound is characterized by its aromatic ring structure, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-((BENZYLOXY)CARBONYL)BENZOIC ACID can be synthesized through the esterification of isophthalic acid with benzyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester. The general reaction is as follows:

Isophthalic acid+Benzyl alcoholCatalystIsophthalic acid benzyl ester+Water\text{Isophthalic acid} + \text{Benzyl alcohol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} Isophthalic acid+Benzyl alcoholCatalyst​Isophthalic acid benzyl ester+Water

Industrial Production Methods

In industrial settings, the production of isophthalic acid benzyl ester may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of advanced catalysts and reaction setups, such as fixed-bed reactors, can enhance the production rate. Additionally, purification steps, including distillation and crystallization, are employed to obtain high-purity isophthalic acid benzyl ester.

Chemical Reactions Analysis

Types of Reactions

3-((BENZYLOXY)CARBONYL)BENZOIC ACID undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to isophthalic acid and benzyl alcohol in the presence of water and an acid or base catalyst.

    Reduction: Reduction reactions can convert the ester into corresponding alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Isophthalic acid and benzyl alcohol.

    Reduction: Benzyl alcohol and corresponding diols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

3-((BENZYLOXY)CARBONYL)BENZOIC ACID has diverse applications in scientific research and industry:

    Chemistry: Used as an intermediate in the synthesis of polymers and resins.

    Biology: Investigated for its potential as a plasticizer in biological materials.

    Medicine: Explored for its use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of high-performance materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of isophthalic acid benzyl ester involves its interaction with various molecular targets and pathways. In esterification reactions, the compound acts as a reactant, forming ester bonds with other molecules. Its aromatic structure allows for π-π interactions, which can influence its reactivity and binding properties. Additionally, the ester group can undergo hydrolysis, releasing isophthalic acid and benzyl alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

3-((BENZYLOXY)CARBONYL)BENZOIC ACID can be compared with other esters derived from phthalic acids:

    Phthalic acid benzyl ester: Similar structure but derived from phthalic acid.

    Terephthalic acid benzyl ester: Derived from terephthalic acid, with different spatial arrangement of carboxyl groups.

    Dimethyl terephthalate: Another ester with different alcohol component (methanol).

Uniqueness

This compound is unique due to its specific arrangement of carboxyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its isomers.

Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

3-phenylmethoxycarbonylbenzoic acid

InChI

InChI=1S/C15H12O4/c16-14(17)12-7-4-8-13(9-12)15(18)19-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)

InChI Key

AJGDGCHSUWBVKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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